molecular formula C8H6F4O4S B13442404 (2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate

(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate

Cat. No.: B13442404
M. Wt: 274.19 g/mol
InChI Key: CACLUQKGWKFLGH-UHFFFAOYSA-N
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Description

(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate is an organic compound that belongs to the class of trifluoromethanesulfonates It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring substituted with a fluoro and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate typically involves the reaction of 2-fluoro-6-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the triflic acid by-product. The reaction proceeds as follows:

2-Fluoro-6-methoxyphenol+Trifluoromethanesulfonic anhydride(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate+Triflic acid\text{2-Fluoro-6-methoxyphenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{Triflic acid} 2-Fluoro-6-methoxyphenol+Trifluoromethanesulfonic anhydride→(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate+Triflic acid

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as an electrophile.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted phenyl derivatives.

    Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate primarily involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the phenyl ring. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl trifluoromethanesulfonate: Similar in structure but with a methyl group instead of a phenyl ring. It is also a strong electrophile used in methylation reactions.

    2-Methoxyphenyl trifluoromethanesulfonate: Similar structure but without the fluoro substituent. It is used in similar types of reactions but may have different reactivity due to the absence of the fluoro group.

Uniqueness

(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. The fluoro group increases the compound’s reactivity and stability, while the methoxy group can influence the compound’s solubility and interaction with other molecules.

Properties

Molecular Formula

C8H6F4O4S

Molecular Weight

274.19 g/mol

IUPAC Name

(2-fluoro-6-methoxyphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H6F4O4S/c1-15-6-4-2-3-5(9)7(6)16-17(13,14)8(10,11)12/h2-4H,1H3

InChI Key

CACLUQKGWKFLGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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